molecular formula C10H16S B1212722 1-Adamantanethiol CAS No. 34301-54-7

1-Adamantanethiol

Cat. No.: B1212722
CAS No.: 34301-54-7
M. Wt: 168.3 g/mol
InChI Key: ADJJLNODXLXTIH-UHFFFAOYSA-N
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Description

1-Adamantanethiol is a chemical compound with the molecular formula C10H16S . It is a thiol derivative of adamantane, a bulky caged hydrocarbon. The compound is known for its unique structure, which includes a sulfur atom bonded to the adamantane framework. This structure imparts distinct physical and chemical properties to this compound, making it a valuable compound in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

1-Adamantanethiol plays a significant role in biochemical reactions due to its ability to form self-assembled monolayers (SAMs) on various surfaces . These SAMs are highly ordered and densely packed, making them useful in applications such as biosensors and surface modifications. This compound interacts with enzymes, proteins, and other biomolecules primarily through its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to the modification of protein function and activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins through thiol-disulfide exchange reactions. This compound can also impact gene expression by altering the redox state of transcription factors, thereby influencing their binding to DNA. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its thiol group. This compound can form covalent bonds with cysteine residues in proteins, leading to the modification of protein structure and function. This compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can influence gene expression by altering the redox state of transcription factors, thereby affecting their ability to bind to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation to form disulfides, which can alter its biochemical properties. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. This compound can affect the activity of enzymes involved in redox reactions, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can influence the production of reactive oxygen species (ROS) and the cellular redox state .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to specific cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound can vary depending on its localization within the cell, with distinct effects observed in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Adamantanethiol can be synthesized through several methods. One common approach involves the reaction of adamantane with sulfur-containing reagents. For example, the reaction of adamantane with thiourea in the presence of hydrochloric acid can yield this compound. Another method involves the reaction of adamantane with sulfur monochloride followed by reduction with sodium borohydride .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

1-Adamantanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 1-Adamantanethiol

This compound is unique due to its adamantane framework, which provides exceptional stability and rigidity. This structure allows for the formation of highly ordered SAMs, making it particularly valuable in nanotechnology and materials science .

Properties

IUPAC Name

adamantane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJJLNODXLXTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187871
Record name Tricyclo(3.3.1.1(3,7))decane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34301-54-7
Record name 1-Adamantylthiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034301547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34301-54-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193486
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tricyclo(3.3.1.1(3,7))decane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13,7]decane-1-thiol
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Record name 1-ADAMANTYLTHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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